molecular formula C6H10 B1196588 Bicyclo[3.1.0]hexane CAS No. 285-58-5

Bicyclo[3.1.0]hexane

Cat. No.: B1196588
CAS No.: 285-58-5
M. Wt: 82.14 g/mol
InChI Key: JAPMJSVZDUYFKL-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane (CAS 285-58-5) is a rigid, bicyclic hydrocarbon scaffold of significant interest in medicinal chemistry and pharmaceutical research. Its unique bridged structure introduces considerable ring strain, making it a valuable template for creating conformationally restricted bioactive molecules . This compound is widely utilized as a core building block in the synthesis of novel therapeutic agents. A prominent application is its use as a (N)-methanocarba ribose substitute in nucleoside derivatives, where it acts as a potent and selective agonist for the adenosine A3 receptor (A3AR), a promising target for treating inflammation and cancer . The scaffold's versatility is further demonstrated in the development of melanin-concentrating hormone receptor (MCHR1) antagonists, which are explored for metabolic disorders . Furthermore, this compound derivatives serve as conformationally restricted analogues of furanosyl rings, such as beta-arabinofuranosyl and alpha-galactofuranosyl rings, providing tools for probing carbohydrate-based biological processes . Modern synthetic methods, including photoredox-catalyzed (3+2) annulation reactions, allow for efficient and diastereoselective construction of this scaffold, granting access to complex derivatives with multiple stereocenters for advanced research applications . This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

285-58-5

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

IUPAC Name

bicyclo[3.1.0]hexane

InChI

InChI=1S/C6H10/c1-2-5-4-6(5)3-1/h5-6H,1-4H2

InChI Key

JAPMJSVZDUYFKL-UHFFFAOYSA-N

SMILES

C1CC2CC2C1

Canonical SMILES

C1CC2CC2C1

Synonyms

bicyclo(3.1.0)hexane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Bicyclic Compounds

Structural and Thermodynamic Comparisons

Bicyclo[2.2.0]hexane
  • Structure : Features two two-membered bridges (m=2, n=2, k=0), resulting in higher symmetry but greater strain than bicyclo[3.1.0]hexane.
  • Thermodynamics : Standard enthalpy of formation (ΔfH°gas) is 125 kJ/mol, comparable to this compound, but ionization energy is lower (9.0 ± 0.1 eV vs. 9.28 eV) .
  • Reactivity : Less studied, but strain likely facilitates ring-opening reactions.
Bicyclo[2.1.1]hexane
  • Structure : Contains a fused cyclopropane and pentane system (m=2, n=1, k=1), offering a compact, sp³-rich architecture.
  • Synthesis : Accessible via photochemical [2+2] cycloaddition, enabling modular derivatization .
  • Applications : Emerging as bioisosteres for meta-substituted aromatics in drug design .
7-Oxabicyclo[2.2.1]heptane
  • Structure: Oxygen atom replaces a carbon in the norbornane skeleton, enhancing polarity and hydrogen-bonding capacity.
  • Biological Relevance: Found in terpenoids and fragrances; chiral derivatives mimic natural ionones and damascones .
Compound Bridge Indices Ring Strain ΔfH°gas (kJ/mol) Ionization Energy (eV) Key Applications
This compound [3.1.0] High - 9.28 ± 0.05 Nucleosides, A3 ligands
Bicyclo[2.2.0]hexane [2.2.0] Higher 125 9.0 ± 0.1 Understudied
Bicyclo[2.1.1]hexane [2.1.1] Moderate - - Bioisosteres, drug design
7-Oxabicyclo[2.2.1]heptane [2.2.1] Moderate - - Fragrances, terpenoids

Reactivity and Functionalization

  • Methanolysis: this compound undergoes acid- or base-catalyzed ring opening. Acidic conditions yield 4-methoxycyclohexane, while basic conditions produce 3-methoxymethylcyclopentanone .
  • Electrophilic Substitution : Bromination at the cyclopropane "tip" enables 1,4-disubstitution (e.g., 4-bromo derivatives for nucleophilic substitutions) .
  • Biological Activity Modulation : Planarity adjustments (e.g., converting this compound to hexene nucleosides) rescue anti-HIV activity by altering nucleobase conformation .

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